3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound with the molecular formula C21H19NO3 It is characterized by the presence of a pyrrole ring substituted with acetylphenyl and phenyl groups, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenylhydrazine with benzaldehyde to form an intermediate hydrazone, which then undergoes cyclization to form the pyrrole ring. The resulting pyrrole derivative is then subjected to further reactions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Acetylphenyl)propanoic acid: Similar in structure but lacks the pyrrole ring.
1-(4-Acetylphenyl)-3-alkylimidazolium salts: Contains an imidazole ring instead of a pyrrole ring.
(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar but with a different ring structure.
Uniqueness
3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[1-(4-acetylphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H19NO3/c1-15(23)16-7-9-18(10-8-16)22-19(12-14-21(24)25)11-13-20(22)17-5-3-2-4-6-17/h2-11,13H,12,14H2,1H3,(H,24,25) |
InChI Key |
UDBMQGXJYYQCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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